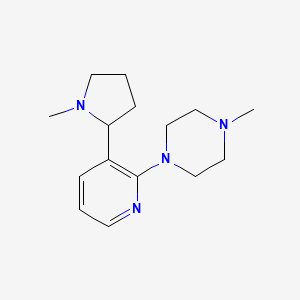
1-Methyl-4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-甲基-4-(3-(1-甲基吡咯烷-2-基)吡啶-2-基)哌嗪是一种复杂的有机化合物,属于哌嗪衍生物类。该化合物以哌嗪环、取代的吡啶环和甲基吡咯烷基为特征。
准备方法
合成路线和反应条件
1-甲基-4-(3-(1-甲基吡咯烷-2-基)吡啶-2-基)哌嗪的合成通常涉及多步有机反应。一种常用的方法是先形成吡啶环,然后引入甲基吡咯烷基和哌嗪环。反应条件通常需要使用特定的催化剂和溶剂来促进目标产物的形成。
工业生产方法
在工业环境中,该化合物的生产可能涉及大型化学反应器和连续流动工艺,以确保高产率和纯度。使用自动化系统和先进的分析技术对于监控反应过程和优化生产参数至关重要。
化学反应分析
反应类型
1-甲基-4-(3-(1-甲基吡咯烷-2-基)吡啶-2-基)哌嗪可以进行各种类型的化学反应,包括:
氧化: 该化合物可以用强氧化剂氧化,导致形成氧化衍生物。
还原: 还原反应可以使用还原剂如氢化铝锂进行。
取代: 该化合物可以参与亲核取代反应,其中官能团被其他亲核试剂取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 还原剂如硼氢化钠和氢化铝锂经常使用。
取代: 通常使用卤代烷烃和胺和硫醇等亲核试剂。
主要形成的产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能产生羟基化或羧基化衍生物,而还原可以产生化合物的完全还原形式。
科学研究应用
Chemical Properties and Structure
The compound has a molecular formula of C13H18N4 and a molecular weight of approximately 230.31 g/mol. Its structure features a piperazine core substituted with a pyridine and a methylpyrrolidine moiety, which contributes to its biological activity. The specific arrangement of these functional groups is crucial for its interaction with biological targets.
Pharmacological Applications
1. Central Nervous System Disorders
Research indicates that compounds similar to 1-Methyl-4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine exhibit activity at various neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling. These interactions suggest potential applications in treating disorders such as schizophrenia and depression.
2. Anticancer Activity
Preliminary studies have shown that derivatives of this compound may possess anticancer properties. The structural components allow for interactions with specific targets within cancer cells, potentially inhibiting tumor growth or inducing apoptosis. For example, related compounds have been investigated for their ability to inhibit the PI3K pathway, which is often dysregulated in cancer.
3. Antimicrobial Properties
There is emerging evidence that piperazine derivatives exhibit antimicrobial activity against various pathogens. The unique structure of this compound may enhance its efficacy against resistant strains of bacteria or fungi.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Piperazine Ring : Starting from appropriate amines and carbonyl compounds.
- Pyridine Substitution : Introducing the pyridine moiety through nucleophilic substitution reactions.
- Methylation : Using methylating agents to achieve the final structure.
These steps require careful optimization to ensure high yields and purity of the final product.
Case Studies
Case Study 1: Neuropharmacological Evaluation
A study evaluated the effects of similar piperazine derivatives on animal models of anxiety and depression. The results indicated that compounds with structural similarities to this compound significantly reduced anxiety-like behaviors, suggesting potential as anxiolytic agents .
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal reported on the anticancer effects of piperazine derivatives targeting the PI3K/Akt/mTOR signaling pathway. Compounds exhibiting structural features akin to this compound showed promising IC50 values in inhibiting cancer cell proliferation .
Summary Table of Applications
作用机制
The mechanism of action of 1-Methyl-4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
类似化合物
尼古丁: 由于存在吡啶环和甲基吡咯烷基,结构相似。
哌嗪衍生物: 该类中的其他化合物共享哌嗪环结构,但在取代基方面有所不同。
独特性
1-甲基-4-(3-(1-甲基吡咯烷-2-基)吡啶-2-基)哌嗪由于其官能团的特定组合而独一无二,这赋予了其独特的化学和生物学性质。这种独特性使其成为各种研究应用中宝贵的化合物。
生物活性
1-Methyl-4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C₁₀H₁₄N₂
- Molecular Weight : 162.23 g/mol
- IUPAC Name : this compound
This compound primarily interacts with neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. It has demonstrated affinity for various receptor subtypes, which may contribute to its pharmacological effects.
Pharmacological Effects
Research indicates that this compound exhibits several biological activities, including:
- Antidepressant-like Activity : Studies have shown that compounds with similar structures can modulate serotonin levels, suggesting potential antidepressant properties.
- Neuroprotective Effects : The compound may provide neuroprotection against oxidative stress, which is significant in the context of neurodegenerative diseases.
In Vitro Studies
A study published in the Journal of Medicinal Chemistry found that related compounds exhibited significant activity against specific receptors, leading to potential therapeutic applications in treating mood disorders and neurodegenerative conditions .
In Vivo Studies
In animal models, compounds structurally related to this compound have shown efficacy in reducing anxiety-like behaviors and improving cognitive function. These effects are likely mediated through modulation of neurotransmitter systems .
Data Table: Biological Activity Overview
属性
分子式 |
C15H24N4 |
|---|---|
分子量 |
260.38 g/mol |
IUPAC 名称 |
1-methyl-4-[3-(1-methylpyrrolidin-2-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C15H24N4/c1-17-9-11-19(12-10-17)15-13(5-3-7-16-15)14-6-4-8-18(14)2/h3,5,7,14H,4,6,8-12H2,1-2H3 |
InChI 键 |
ZCJMLWJMUMLCHN-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)C3CCCN3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















